molecular formula C13H14BNO4 B2908641 4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid CAS No. 2096340-20-2

4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid

Cat. No.: B2908641
CAS No.: 2096340-20-2
M. Wt: 259.07
InChI Key: ZOCVHKMDBOKPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid is an organic compound with the molecular formula C13H14BNO4 and a molecular weight of 259.07 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a pyridine ring through an ethoxy linker. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid typically involves the following steps:

    Formation of the Ethoxy Linker: The initial step involves the reaction of 4-hydroxyphenylboronic acid with 2-bromoethanol to form 4-(2-hydroxyethoxy)phenylboronic acid.

    Coupling with Pyridine: The intermediate product is then reacted with 4-bromopyridine in the presence of a base, such as potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Hydroxyl-substituted phenyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid involves its interaction with biological molecules through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The compound can target specific molecular pathways, such as those involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the ethoxy and pyridine groups, making it less versatile in certain applications.

    4-(Pyridin-4-yloxy)phenylboronic acid: Similar structure but without the ethoxy linker, which may affect its reactivity and binding properties.

Uniqueness

4-[2-(Pyridin-4-yloxy)ethoxy]phenylboronic acid is unique due to its combination of a boronic acid group, a phenyl ring, and a pyridine ring connected through an ethoxy linker. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

[4-(2-pyridin-4-yloxyethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4/c16-14(17)11-1-3-12(4-2-11)18-9-10-19-13-5-7-15-8-6-13/h1-8,16-17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCVHKMDBOKPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCOC2=CC=NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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